molecular formula C13H13NO B6413640 2-(2,3-Dimethylphenyl)-4-hydroxypyridine CAS No. 1261961-64-1

2-(2,3-Dimethylphenyl)-4-hydroxypyridine

Cat. No.: B6413640
CAS No.: 1261961-64-1
M. Wt: 199.25 g/mol
InChI Key: PQLFFQKUMXWHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)-4-hydroxypyridine is a pyridine derivative characterized by a hydroxyl group at the 4-position and a 2,3-dimethylphenyl substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and π-π interactions .

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-12(10(9)2)13-8-11(15)6-7-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFFQKUMXWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=O)C=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692440
Record name 2-(2,3-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-64-1
Record name 2-(2,3-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)-4-hydroxypyridine typically involves the reaction of 2,3-dimethylbenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-(2,3-Dimethylphenyl)-4-hydroxypyridine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyl group in 2-(2,3-Dimethylphenyl)-4-hydroxypyridine can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 2-(2,3-dimethylphenyl)-4-pyridone.

    Reduction: Formation of 2-(2,3-dimethylphenyl)-4-hydroxypyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-4-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,3-Dimethylphenyl)-4-hydroxypyridine with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
2-(2,3-Dimethylphenyl)-4-hydroxypyridine C₁₃H₁₃NO ~199.25 4-OH, 2-(2,3-dimethylphenyl) Not reported High lipophilicity due to methyl groups
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 249.20 4-carboxy-3-fluorophenyl, 2-OH Not reported Enhanced acidity from -COOH and -F
2,3-Dichloro-4-methylpyridine C₆H₅Cl₂N 162.02 2-Cl, 3-Cl, 4-CH₃ Not reported High electrophilicity from Cl substituents
Dimethyl 4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate C₁₇H₁₇NO₆ 331.32 3,5-di-COOCH₃, 4-(3-hydroxyphenyl) Not reported Redox-active dihydropyridine core

Key Comparisons

Halogenated derivatives (e.g., 2,3-dichloro-4-methylpyridine) exhibit greater electrophilicity, favoring nucleophilic substitution reactions, whereas the hydroxyl group in the target compound promotes hydrogen bonding and acidity (pKa ~8–10 for pyridine-OH) .

Biological Activity Dihydropyridines (e.g., dimethyl 4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate) are known for calcium channel modulation, but the target compound’s fully aromatic pyridine core may lack such activity. Instead, its hydroxyl and methyl groups could favor kinase inhibition or antimicrobial effects . Fluorinated analogs (e.g., 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) often show improved metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

Spectral and Crystallographic Data 1H NMR Shifts: The target compound’s aromatic protons are expected to resonate at δ 6.5–8.5 ppm, similar to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (δ 7.2–8.3 ppm for aryl-H) . The methyl groups (δ 2.2–2.5 ppm) would distinguish it from non-alkylated analogs. Crystal Packing: Pyridine derivatives with bulky substituents (e.g., 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine) exhibit intramolecular hydrogen bonding (N–H⋯N) and π-stacking, which stabilize the solid-state structure. Similar interactions may occur in the target compound .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for 2-arylpyridines, such as Suzuki-Miyaura coupling or Kröhnke pyridine synthesis, but challenges may arise in regioselectively introducing the hydroxyl and dimethylphenyl groups .

Research Implications and Gaps

  • Pharmacological Potential: The compound’s lipophilicity and hydrogen-bonding capacity warrant evaluation in antimicrobial or anticancer assays, leveraging pyridine’s role in drug discovery .
  • Synthetic Optimization : Improved yields and regioselectivity could be achieved via microwave-assisted or solvent-free methods, as demonstrated for related pyridines .
  • Data Gaps : Experimental data on melting points, solubility, and bioactivity for the target compound are lacking in the provided evidence, highlighting areas for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.